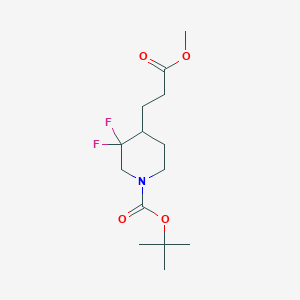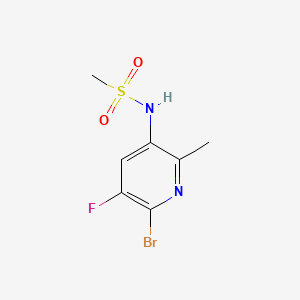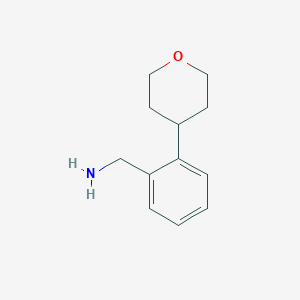
1-(4-Butylphenyl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanol backbone, with a butyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-butylbenzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Butylphenyl)-2,2,2-trifluoroethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-butylbenzaldehyde or 4-butylbenzoic acid, while reduction can produce 1-(4-butylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(4-Butylphenyl)-2,2,2-trifluoroethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Butylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Butylphenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4-Butylphenyl)-2,2,2-trifluoroacetone: Contains a ketone group instead of an alcohol, leading to different reactivity and applications.
4-Butylbenzaldehyde: An aldehyde derivative with distinct chemical behavior compared to the alcohol.
Uniqueness
1-(4-Butylphenyl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C12H15F3O |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H15F3O/c1-2-3-4-9-5-7-10(8-6-9)11(16)12(13,14)15/h5-8,11,16H,2-4H2,1H3 |
InChI-Schlüssel |
BZYPOMKACVOSQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)

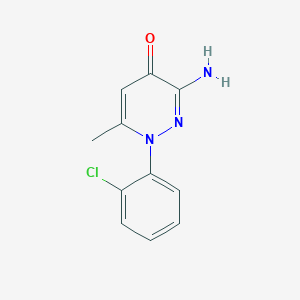
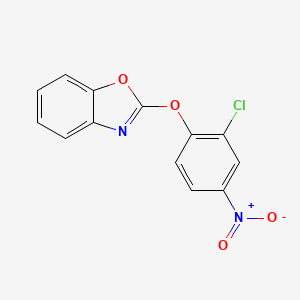
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
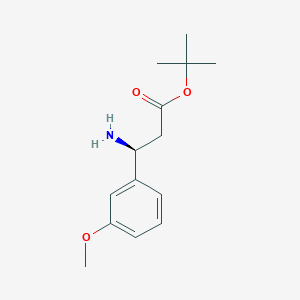
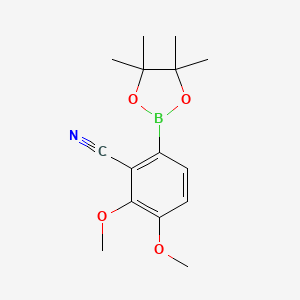

![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
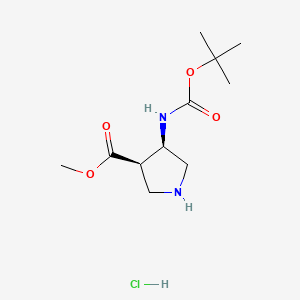
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
